molecular formula C34H37N3O8 B12092040 Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-

Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-

Cat. No.: B12092040
M. Wt: 615.7 g/mol
InChI Key: AICFKYRNVVDUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- is a complex organic compound with the molecular formula C32H33N3O8 It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- typically involves multiple steps, starting from cytidineCommon reagents used in these reactions include acetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cytidine, N-acetyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-O-Methyl-5-Methyl- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit or activate certain pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C34H37N3O8

Molecular Weight

615.7 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C34H37N3O8/c1-21-19-37(33(40)36-31(21)35-22(2)38)32-30(43-5)29(39)28(45-32)20-44-34(23-9-7-6-8-10-23,24-11-15-26(41-3)16-12-24)25-13-17-27(42-4)18-14-25/h6-19,28-30,32,39H,20H2,1-5H3,(H,35,36,38,40)

InChI Key

AICFKYRNVVDUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.